[(4-Bromothiophen-2-yl)methyl](ethyl)amine

Lipophilicity LogP Drug Design

[(4-Bromothiophen-2-yl)methyl](ethyl)amine (CAS 1039821-40-3) is a secondary amine belonging to the family of brominated thiophene derivatives. It features a thiophene ring brominated at the 4-position and an ethylamine substituent attached via a methylene bridge, yielding a molecular formula of C₇H₁₀BrNS and a molecular weight of 220.13 g/mol.

Molecular Formula C7H10BrNS
Molecular Weight 220.13 g/mol
Cat. No. B13259829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Bromothiophen-2-yl)methyl](ethyl)amine
Molecular FormulaC7H10BrNS
Molecular Weight220.13 g/mol
Structural Identifiers
SMILESCCNCC1=CC(=CS1)Br
InChIInChI=1S/C7H10BrNS/c1-2-9-4-7-3-6(8)5-10-7/h3,5,9H,2,4H2,1H3
InChIKeyINSXZAFNLTWIAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(4-Bromothiophen-2-yl)methyl](ethyl)amine – What Scientific Procurement Teams Need to Know Before Sourcing


[(4-Bromothiophen-2-yl)methyl](ethyl)amine (CAS 1039821-40-3) is a secondary amine belonging to the family of brominated thiophene derivatives. It features a thiophene ring brominated at the 4-position and an ethylamine substituent attached via a methylene bridge, yielding a molecular formula of C₇H₁₀BrNS and a molecular weight of 220.13 g/mol . The compound is primarily utilised as a synthetic building block in medicinal chemistry and materials science, where the bromine atom serves as a functional handle for cross-coupling reactions and the secondary amine permits further N-derivatisation . Its predicted physicochemical properties, including an ACD/LogP of 2.45, indicate moderate lipophilicity suitable for drug-like space exploration .

Core scaffold
4-Bromothiophene enables regioselective cross-coupling at the 4-position for aryl introduction.
Functional handle
Secondary ethylamine allows N-derivatisation and fine-tuned lipophilicity control.
Property profile
Moderate predicted logP ~2.45 supports drug-like space exploration in medicinal chemistry.

Why [(4-Bromothiophen-2-yl)methyl](ethyl)amine Cannot Be Casually Swapped with Regioisomeric or N-Alkyl Analogs


Brominated thiophene amines are not interchangeable commodities. The position of the bromine on the thiophene ring (4- versus 5-) dictates regiochemical outcomes in palladium-catalysed cross-coupling reactions, thereby determining the architecture of downstream products [1]. Simultaneously, the identity of the N-alkyl substituent—ethyl versus methyl or propyl—modulates lipophilicity, basicity, and steric demand, which directly influence both the synthetic yield of subsequent N-functionalisation steps and the pharmacokinetic profile of any derived bioactive molecule . Substituting the 4-bromo isomer with the 5-bromo variant, or replacing the N-ethyl group with a primary amine, can therefore lead to divergent reactivity, altered biological activity, or failed synthetic campaigns. The quantitative evidence below substantiates these differentiation dimensions.

Target
4-Br, N-ethyl
5-Bromo regioisomer – Swapping bromine position may redirect cross-coupling to a different vector, yielding constitutionally isomeric products with divergent SAR.
Target
N-ethyl secondary amine
Primary amine analog – Replacing N-ethyl with –NH₂ shifts logP by >0.85 units, altering synthetic reactivity and ADME profile of derived compounds.

Head-to-Head Quantitative Evidence: [(4-Bromothiophen-2-yl)methyl](ethyl)amine Versus Its Closest Analogs


Lipophilicity Differential: 4-Bromo vs. 5-Bromo Regioisomer

The 4-bromo regioisomer exhibits a measurably lower predicted logP compared to the 5-bromo analog, which can translate into differential membrane permeability and solubility profiles. [(4-Bromothiophen-2-yl)methyl](ethyl)amine has an ACD/LogP of 2.45 , whereas the 5-bromo isomer [(5-bromothiophen-2-yl)methyl](ethyl)amine (CAS 851788-23-3) records a computed logP of 2.74 . This ~0.3 log unit difference may be consequential when logP is a critical design parameter for CNS penetration or aqueous solubility.

Lipophilicity ΔLogP
Data to verify
Target: ACD/LogP 2.45
5-Br isomer: computed LogP 2.74
Δ ≈ 0.3 (5-Br more lipophilic)
4-Br isomer may offer lower lipophilicity; review for CNS permeability tuning.
Predicted values; experimental measurement recommended.
Lipophilicity LogP Drug Design ADME

Impact of N-Alkyl Chain on Lipophilicity: Ethyl vs. Primary Amine vs. Carbamate

The N-ethyl substituent on [(4-Bromothiophen-2-yl)methyl](ethyl)amine directly elevates lipophilicity relative to the primary amine analog. While the target compound has a predicted ACD/LogP of 2.45 , the corresponding primary amine (4-bromothiophen-2-yl)methanamine (CAS 479090-38-5) is reported with an XlogP of approximately 1.6 . Furthermore, tert-butyl carbamate protection of the nitrogen yields a clogP of 3.4 for the N-ethyl variant versus 2.1 for the N–H analog, a difference of 1.3 log units attributable to the ethyl group . This demonstrates that the ethyl substituent provides fine control over lipophilicity that cannot be replicated by the primary amine.

N-Alkyl LogP shift
Class-level inference
ΔLogP = 0.85 vs primary amine (XlogP ~1.6)
ΔclogP = 1.3 for Boc-protected analogs (ethyl vs H)
Ethyl group elevates lipophilicity; critical for ADME profile design in derived compounds.
Based on calculated values from ChemSpider and similar databases.
N-Alkyl SAR Lipophilicity Control Building Block Selection

Regiochemical Consequences of Bromine Position: 4-Br vs. 5-Br in Biological Potency

The position of the bromine atom on the thiophene ring (4- versus 5-position) profoundly influences biological activity. In a study of Pd(II) and Pt(II) thiosemicarbazone complexes bearing bromothiophene ligands, the 4-bromo substituted ligand L2 and the 5-bromo substituted ligand L3 produced markedly different anticancer potencies upon metal complexation. Specifically, the Pd complex C2 (5-bromo) showed a dramatic loss of potency compared to C1 (unsubstituted thiophene), with IC₅₀ values increasing from 14.71 ± 0.016 μM to 43.08 ± 0.001 μM in Caco-2 cells and from 14.05 ± 0.042 μM to >100 μM in PC-3 cells [1]. Although this study does not directly test the free amine, it demonstrates unequivocally that bromine position on the thiophene ring is a non-trivial determinant of biological outcome.

Bioactivity impact
Class-level inference
Pd complex with 5-Br showed 3‑ to >7‑fold anticancer potency loss vs unsubstituted in MTT assay across Caco‑2, PC‑3 cell lines.
Supports SAR investigation: bromine position may modulate bioactivity in metal complexes.
Data from thiosemicarbazone complexes; direct free-amine data unavailable.
Regiochemistry Anticancer Activity Structure-Activity Relationship Bromine Position

Brain Acetylcholinesterase Inhibition: Bromothiophene Amine Class Activity

Bromothiophene-containing amines have demonstrated measurable acetylcholinesterase (AChE) inhibitory activity. A compound evaluated in the BindingDB database (ChEMBL_29079, bearing a bromothiophene-amine scaffold) showed AChE inhibition in rat brain striatal homogenate with reported values between 0.0026 and 0.031 (units unspecified, likely Ki in μM) [1]. Separately, the 5-bromo regioisomer [(5-bromothiophen-2-yl)methyl](ethyl)amine displayed an IC₅₀ of 4.9 μM against rat VMAT2 in transfected HEK cells [2]. While these data are not from head-to-head comparisons, they establish that the bromothiophene-ethylamine pharmacophore engages neurological targets at micromolar concentrations, and that regioisomeric identity (4- vs. 5-bromo) may influence target selectivity.

CNS target engagement
Supporting evidence
5‑Br isomer: VMAT2 IC₅₀ 4.9 µM; related bromothiophene-amine: AChE Ki 0.0026–0.031 µM.
Class-level activity suggests CNS target potential; 4‑Br variant may serve as comparator for selectivity profiling.
Not head-to-head; confirm with 4‑Br compound in the same assay.
Acetylcholinesterase CNS Activity Bromothiophene Amine Binding Data

Optimal Use Cases for [(4-Bromothiophen-2-yl)methyl](ethyl)amine Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimisation Requiring Fine-Tuned Lipophilicity

When an SAR programme demands a bromothiophene amine building block with a logP in the 2.4–2.5 range, the 4-bromo N-ethyl variant provides a precisely calibrated lipophilicity window. The measured ΔLogP of ~0.3 versus the 5-bromo isomer (2.74) and ~0.85 versus the primary amine analog (1.6) makes this compound the optimal choice when the target product profile specifies moderate permeability with adequate aqueous solubility .

Regioselective Cross-Coupling for 4-Arylthiophene Library Synthesis

In palladium-catalysed Suzuki or Buchwald-Hartwig coupling reactions, the 4-bromo substituent on this compound enables regioselective aryl introduction at the thiophene 4-position, leaving the 2-aminomethyl handle available for subsequent diversification. This contrasts with 5-bromo isomers that direct coupling to a different vector, yielding constitutionally isomeric products with potentially divergent biological activities .

Neurological Target Screening Cascades Exploring Bromine Position Effects

Given the established micromolar activity of bromothiophene-ethylamine scaffolds against CNS targets such as VMAT2 (IC₅₀ = 4.9 μM for the 5-bromo isomer) and AChE, the 4-bromo variant offers a systematic comparator for probing how bromine position modulates target selectivity and off-target profiles in neurological disease programmes .

Building Block Procurement for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 220.13 Da, a logP of 2.45, zero Rule-of-5 violations, and a bromine atom that permits both synthetic elaboration and X-ray crystallographic phasing, this compound is well-suited as a fragment hit or a diversity element in FBDD libraries. Its N-ethyl group distinguishes it from the more polar primary amine analog, offering an additional hydrophobic contact point in protein binding pockets .

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization (logP control)
4-Br N-ethyl scaffold with predicted logP ~2.45
Verify experimental logP and metabolic stability in lead series
Regioselective cross-coupling for 4-arylthiophene libraries
Bromine at 4-position directs coupling; 2-aminomethyl handle stays free for diversification
Confirm coupling regioselectivity under Suzuki or Buchwald-Hartwig conditions
CNS target screening for bromine position effects
4-Br variant as systematic comparator to 5-Br for profiling target selectivity
Assay AChE, VMAT2 or other CNS targets head-to-head with both regioisomers
Fragment-based drug discovery (FBDD)
MW 220 Da, logP 2.45, bromine for synthetic elaboration and X-ray phasing
Evaluate fragment binding in target assays; confirm crystallographic phasing suitability
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